molecular formula C17H19ClFKN6O9 B14787917 potassium;5-chloro-1H-pyridine-2,4-dione;4,6-dioxo-1,3,5-triazinane-2-carboxylate;5-fluoro-1-(oxolan-2-yl)-1,3-diazinane-2,4-dione

potassium;5-chloro-1H-pyridine-2,4-dione;4,6-dioxo-1,3,5-triazinane-2-carboxylate;5-fluoro-1-(oxolan-2-yl)-1,3-diazinane-2,4-dione

Cat. No.: B14787917
M. Wt: 544.9 g/mol
InChI Key: IOYPGLLFUCOOCZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound combination "potassium;5-chloro-1H-pyridine-2,4-dione;4,6-dioxo-1,3,5-triazinane-2-carboxylate;5-fluoro-1-(oxolan-2-yl)-1,3-diazinane-2,4-dione" constitutes the oral chemotherapeutic agent S-1, designed to enhance the efficacy and reduce the toxicity of fluoropyrimidine-based therapies. Below is an introduction to each component:

Properties

Molecular Formula

C17H19ClFKN6O9

Molecular Weight

544.9 g/mol

IUPAC Name

potassium;5-chloro-1H-pyridine-2,4-dione;4,6-dioxo-1,3,5-triazinane-2-carboxylate;5-fluoro-1-(oxolan-2-yl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C8H11FN2O3.C5H4ClNO2.C4H5N3O4.K/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;/h5-6H,1-4H2,(H,10,12,13);2H,1H2,(H,7,9);1H,(H,8,9)(H3,5,6,7,10,11);/q;;;+1/p-1

InChI Key

IOYPGLLFUCOOCZ-UHFFFAOYSA-M

Canonical SMILES

C1CC(OC1)N2CC(C(=O)NC2=O)F.C1C(=O)C(=CNC1=O)Cl.C1(NC(=O)NC(=O)N1)C(=O)[O-].[K+]

Origin of Product

United States

Comparison with Similar Compounds

Potassium

Potassium serves as a counterion in the S-1 formulation, primarily improving the solubility and stability of the carboxylate component (4,6-dioxo-1,3,5-triazinane-2-carboxylate). Its role is critical for maintaining the pharmacokinetic balance of the combination .

5-Chloro-1H-Pyridine-2,4-dione (Gimeracil)

This component acts as a dihydropyrimidine dehydrogenase (DPD) inhibitor , preventing the degradation of 5-fluorouracil (5-FU) metabolites. By inhibiting DPD, it prolongs 5-FU’s half-life and enhances its cytotoxic effects .

4,6-Dioxo-1,3,5-Triazinane-2-Carboxylate (Potassium Oxonate)

Potassium oxonate inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal (GI) tract, reducing the activation of 5-FU in GI mucosal cells. This mechanism minimizes diarrhea and other GI toxicities associated with fluoropyrimidine therapy .

5-Fluoro-1-(Oxolan-2-yl)-1,3-Diazinane-2,4-dione (Tegafur)

Tegafur is a prodrug of 5-FU , metabolized primarily by hepatic cytochrome P450 enzymes into active 5-FU. It incorporates into DNA and RNA, disrupting nucleic acid synthesis and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Tegafur vs. Other Fluoropyrimidine Prodrugs

Tegafur is compared with floxuridine (5-fluoro-2'-deoxyuridine) and capecitabine , focusing on metabolic pathways and clinical utility:

Parameter Tegafur Floxuridine Capecitabine
Activation Pathway Hepatic CYP450 conversion to 5-FU Direct phosphorylation in cells Enzymatic conversion in liver/tumor
Administration Oral Intravenous Oral
Clinical Use Gastric, colorectal cancers Hepatic metastases Breast, colorectal cancers
Key Advantage Synergistic with DPD inhibitors in S-1 High local concentration in liver Tumor-selective activation

Key Finding : Tegafur’s integration into S-1 provides oral convenience and reduced toxicity, whereas floxuridine targets hepatic metastases due to its parenteral administration .

Gimeracil vs. Other DPD Inhibitors

Gimeracil (5-chloro-1H-pyridine-2,4-dione) is compared with uracil , a component of the UFT (Tegafur + uracil) combination:

Parameter Gimeracil Uracil
Mechanism Competitive DPD inhibition Competitive DPD substrate
Potency Higher DPD affinity, sustained 5-FU levels Moderate DPD inhibition
Clinical Impact Reduces 5-FU degradation systemically Prolongs 5-FU half-life without GI protection

Key Finding : Gimeracil’s potent DPD inhibition in S-1 enhances systemic 5-FU exposure, whereas uracil in UFT lacks protective effects against GI toxicity .

Potassium Oxonate vs. Other Protective Agents

Potassium oxonate is contrasted with leucovorin , a 5-FU potentiator:

Parameter Potassium Oxonate Leucovorin
Mechanism Inhibits OPRT in GI mucosa Enhances 5-FU binding to thymidylate synthase
Effect Reduces GI toxicity (diarrhea, mucositis) Increases 5-FU cytotoxicity
Clinical Role Toxicity mitigation in S-1 Efficacy enhancement in 5-FU regimens

Key Finding : Potassium oxonate uniquely targets GI toxicity without compromising 5-FU’s antitumor efficacy, unlike leucovorin, which primarily boosts 5-FU activity .

Research Findings and Clinical Implications

  • S-1 Efficacy : The combination of tegafur, gimeracil, and potassium oxonate in S-1 demonstrates superior tumor response rates in gastric cancer compared to UFT, attributed to balanced 5-FU modulation .
  • Toxicity Profile : S-1’s GI toxicity is significantly lower than UFT due to potassium oxonate’s OPRT inhibition, enabling higher dose tolerability .
  • Mechanistic Superiority : Tegafur’s dual action (DNA incorporation and thymidylate synthase inhibition) provides broader antineoplastic effects compared to floxuridine’s localized activity .

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